

Physical and chemical properties of 4-(3,4-dimethoxyphenyl)benzoic acid

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Compound of Interest

Compound Name: 4-(3,4-dimethoxyphenyl)benzoic
Acid

Cat. No.: B1349935

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An In-depth Technical Guide to **4-(3,4-dimethoxyphenyl)benzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-dimethoxyphenyl)benzoic acid is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a veratrole (1,2-dimethoxybenzene) moiety linked to a benzoic acid, suggests the possibility of interesting biological activities and utility as a synthetic building block. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic route, and a discussion of its potential biological relevance based on related compounds.

Physicochemical Properties

While extensive experimental data for **4-(3,4-dimethoxyphenyl)benzoic acid** is limited, a combination of predicted values and data from chemical suppliers provides a foundational understanding of its physical and chemical characteristics.

General Properties

Property	Value	Source
CAS Number	122294-10-4	[1][2][3]
Molecular Formula	C ₁₅ H ₁₄ O ₄	[1][2][3]
Molecular Weight	258.27 g/mol	[1][2][3]
Appearance	Solid (predicted)	-

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for **4-(3,4-dimethoxyphenyl)benzoic acid**. It is important to note that these are computational estimates and have not been experimentally verified.

Property	Predicted Value	Source
Melting Point	221-222 °C	[3]
Boiling Point	417.6 ± 40.0 °C	[3]
pKa	4.20 ± 0.10	[3]
Density	1.199 ± 0.06 g/cm ³	[3]

Solubility

Experimental solubility data for **4-(3,4-dimethoxyphenyl)benzoic acid** is not readily available. However, based on its structure and comparison to similar benzoic acid derivatives, its solubility profile can be inferred:

- **Aqueous Solubility:** Expected to be low in water, particularly at neutral and acidic pH. The presence of the large, relatively nonpolar biphenyl structure will likely dominate over the polar carboxylic acid and methoxy groups.
- **Organic Solubility:** Likely to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol),

especially upon heating. Its solubility is expected to be lower in non-polar solvents like hexanes.

Spectral Data (Predicted and Comparative)

No experimentally determined spectra for **4-(3,4-dimethoxyphenyl)benzoic acid** were found. The following represents predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the methoxy groups. The exact chemical shifts would depend on the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all 15 carbons in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

- O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.[4]
- C-H stretch (aromatic and methyl): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (methyl).
- C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹. [4]
- C=C stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.[5]
- C-O stretch (ethers and carboxylic acid): Bands in the 1000-1300 cm⁻¹ region.[4]

Experimental Protocols

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. The proposed synthesis for **4-(3,4-dimethoxyphenyl)benzoic acid** would involve the palladium-catalyzed coupling of 4-bromobenzoic acid and 3,4-dimethoxyphenylboronic acid.^{[6][7]}

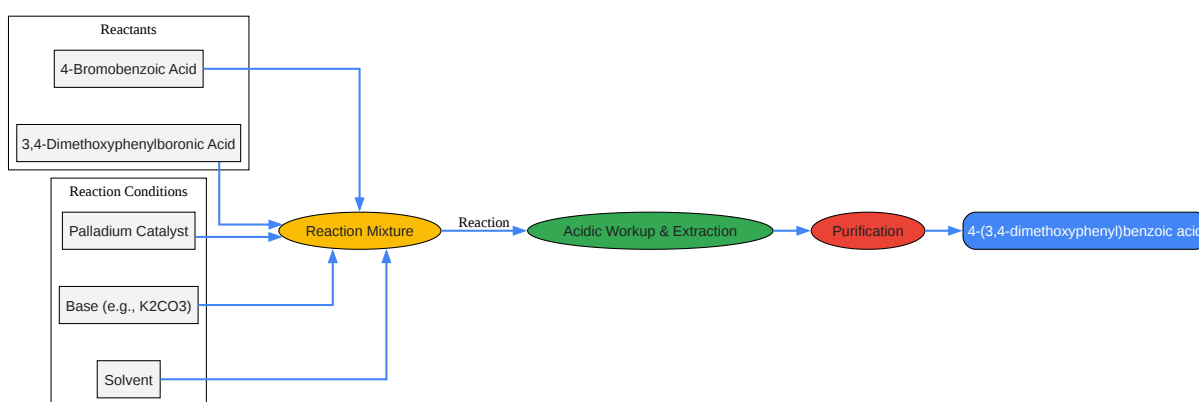
Materials:

- 4-Bromobenzoic acid
- 3,4-Dimethoxyphenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-catalyst like [PdCl₂(NH₂CH₂COOH)₂])^{[8][9]}
- Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))^{[6][8]}
- Solvent (e.g., a mixture of 1,4-dioxane and water, or ethanol and water)^{[6][10]}

Procedure:

- To a reaction vessel, add 4-bromobenzoic acid, 3,4-dimethoxyphenylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
- If using an oxygen-sensitive catalyst, degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.
- Add the degassed solvent system.
- Add the palladium catalyst (typically 0.1-5 mol%).
- Heat the reaction mixture with stirring (e.g., to 80-100 °C) and monitor the progress by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).^[10]
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate has formed, it can be filtered. Otherwise, dilute the mixture with water and perform an acidic workup to protonate the carboxylate and facilitate extraction with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.



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Proposed Suzuki-Miyaura Synthesis Workflow

Biological Activity and Drug Development Potential

While no specific biological activities have been reported for **4-(3,4-dimethoxyphenyl)benzoic acid**, the biphenyl carboxylic acid scaffold is present in a number of biologically active molecules. Derivatives of biphenyl carboxylic acids have been investigated for a range of therapeutic applications.

Potential as Enzyme Inhibitors

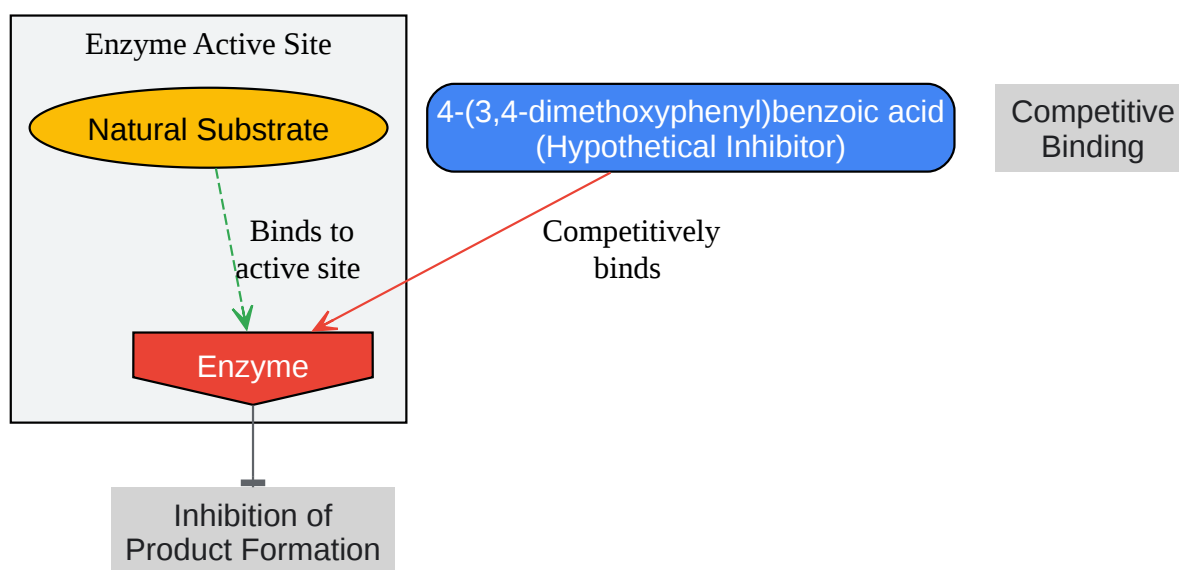
Biphenyl derivatives have been explored as inhibitors of various enzymes. For instance, biphenylsulfonamide carboxylates have been synthesized and evaluated as inhibitors of aggrecanase-1, an enzyme implicated in osteoarthritis.[10] The structural features of **4-(3,4-dimethoxyphenyl)benzoic acid** could allow it to fit into the active sites of certain enzymes, making it a candidate for screening in enzyme inhibition assays.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are known for their antimicrobial properties. Studies on biphenyl-4-carboxylic acid esters have demonstrated antifungal activity against pathogenic *Candida* species.[11] The combination of the benzoic acid moiety with the dimethoxyphenyl group in the target molecule could potentially lead to antimicrobial or antifungal effects.

Anticancer Potential

A number of biphenyl derivatives have been investigated as potential anticancer agents. For example, certain small molecule biphenyl carboxylic acids have shown in vitro activity against breast cancer cell lines.[2] Given the prevalence of the biphenyl scaffold in anticancer drug discovery, **4-(3,4-dimethoxyphenyl)benzoic acid** could be a candidate for screening in cancer cell line panels.



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Hypothetical Enzyme Inhibition Mechanism

Safety and Handling

According to available safety data, **4-(3,4-dimethoxyphenyl)benzoic acid** is classified with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[12]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[12]

Conclusion

4-(3,4-dimethoxyphenyl)benzoic acid is a biphenyl derivative with predicted physicochemical properties that make it an interesting candidate for further research. While experimental data is currently scarce, its synthesis is achievable through established methods like the Suzuki-Miyaura coupling. Based on the biological activities of related compounds, it holds potential for investigation in various therapeutic areas, including as an enzyme inhibitor, antimicrobial agent, or anticancer compound. Further experimental validation of its properties and biological screening are warranted to fully elucidate its potential in drug development and other applications.

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